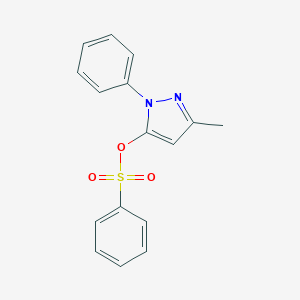
3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate, also known as MPB, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a sulfonate derivative of pyrazole, and its unique chemical structure has led to numerous investigations into its properties and potential uses.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate is complex and varies depending on the specific application. In general, the compound interacts with biological molecules through a combination of electrostatic and hydrophobic interactions, leading to changes in their structure or function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate are also dependent on the specific application. However, the compound has been shown to have a range of effects on biological systems, including the inhibition of enzyme activity, modulation of ion channel function, and alteration of protein structure.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate in lab experiments is its high sensitivity and specificity for certain biological molecules. Additionally, the compound is relatively easy to synthesize and can be modified to suit specific experimental conditions. However, there are also limitations to its use, including the potential for toxicity at high concentrations and the need for specialized equipment for detection and analysis.
Future Directions
There are numerous potential future directions for research involving 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate. One area of interest is the development of new fluorescent probes based on the compound, with improved sensitivity and specificity for various biological molecules. Additionally, investigations into the use of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate as an inhibitor of specific enzymes or ion channels may lead to the development of new therapeutic agents for a range of diseases. Finally, further studies on the biochemical and physiological effects of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate may reveal new insights into the functioning of biological systems.
Synthesis Methods
The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate can be achieved through a variety of methods, including the reaction of pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents or catalysts, but all result in the formation of the desired compound.
Scientific Research Applications
3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate has been studied extensively for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for the detection of various biological molecules, including proteins and nucleic acids. 3-methyl-1-phenyl-1H-pyrazol-5-yl benzenesulfonate has also been investigated for its potential as an inhibitor of certain enzymes, as well as its ability to modulate the activity of ion channels.
properties
Molecular Formula |
C16H14N2O3S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(5-methyl-2-phenylpyrazol-3-yl) benzenesulfonate |
InChI |
InChI=1S/C16H14N2O3S/c1-13-12-16(18(17-13)14-8-4-2-5-9-14)21-22(19,20)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
PIXCEFFNBUAUNP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1)OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)

![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)
![2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281590.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B281592.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)
![2-Methoxyethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281599.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide](/img/structure/B281602.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-ethylbenzenesulfonamide](/img/structure/B281603.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide](/img/structure/B281604.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-ethoxybenzenesulfonamide](/img/structure/B281605.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-4-chlorobenzenesulfonamide](/img/structure/B281608.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B281609.png)
![Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281614.png)